molecular formula C13H10FNO3 B6368183 6-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95% CAS No. 1111114-66-9

6-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95%

Cat. No. B6368183
CAS RN: 1111114-66-9
M. Wt: 247.22 g/mol
InChI Key: NPIHJUWHKLKGEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine, referred to as FMCHP, is a novel small molecule inhibitor of protein kinase C (PKC). It has been studied for its potential to modulate signal transduction pathways in various diseases, including cancer and neurodegenerative diseases. FMCHP has been found to be a potent and selective inhibitor of PKC, with a Ki of 1.2 nM and an IC50 of 0.8 nM. It has also been shown to have a low cytotoxicity and good selectivity over other protein kinases.

Scientific Research Applications

FMCHP has been studied for its potential to modulate signal transduction pathways in various diseases, including cancer and neurodegenerative diseases. It has been shown to inhibit the activity of 6-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95%, which is involved in the regulation of cell growth and differentiation. In addition, FMCHP has been shown to inhibit the expression of certain tumor suppressor genes, suggesting that it may be useful in the treatment of certain types of cancer. Furthermore, FMCHP has been shown to reduce the formation of amyloid-β plaques, which are associated with Alzheimer’s disease, suggesting that it may be useful in the treatment of this disease.

Mechanism of Action

FMCHP is a small molecule inhibitor of 6-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95%. It binds to the active site of the enzyme and blocks its activity. This inhibition is thought to be due to the formation of a covalent bond between the inhibitor and the enzyme. This covalent bond is thought to be stabilized by hydrogen bonding between the inhibitor and the enzyme. In addition, FMCHP has been shown to interact with other cellular proteins, suggesting that it may have multiple mechanisms of action.
Biochemical and Physiological Effects
FMCHP has been shown to inhibit the activity of 6-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95%, which is involved in the regulation of cell growth and differentiation. In addition, it has been shown to reduce the expression of certain tumor suppressor genes, suggesting that it may be useful in the treatment of certain types of cancer. Furthermore, FMCHP has been shown to reduce the formation of amyloid-β plaques, which are associated with Alzheimer’s disease, suggesting that it may be useful in the treatment of this disease.

Advantages and Limitations for Lab Experiments

The main advantage of using FMCHP in laboratory experiments is its high potency and selectivity for 6-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine, 95%. In addition, it has been shown to have a low cytotoxicity and good selectivity over other protein kinases. The main limitation of using FMCHP in laboratory experiments is its high cost.

Future Directions

The potential applications of FMCHP are wide-ranging and include the treatment of cancer, neurodegenerative diseases, and other diseases. Further research is needed to explore the mechanism of action of FMCHP, its potential applications in the clinic, and its potential side effects. In addition, further research is needed to develop more efficient and cost-effective synthesis methods for FMCHP. Finally, further research is needed to explore the potential of FMCHP to modulate other signal transduction pathways and to identify new targets for therapeutic intervention.

Synthesis Methods

The synthesis of FMCHP has been described in several publications. The most commonly used method involves the reaction of 2-fluoro-4-methoxycarbonylphenylhydrazine with 2-hydroxypyridine. This reaction is carried out in aqueous buffer at pH 7.0 and yields FMCHP in high yield. Other methods, such as the reaction of 2-fluoro-4-methoxycarbonylphenylhydrazine with 2,4-dichloropyridine, have also been reported.

properties

IUPAC Name

methyl 3-fluoro-4-(6-oxo-1H-pyridin-2-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-13(17)8-5-6-9(10(14)7-8)11-3-2-4-12(16)15-11/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIHJUWHKLKGEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=CC=CC(=O)N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683078
Record name Methyl 3-fluoro-4-(6-oxo-1,6-dihydropyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Fluoro-4-methoxycarbonylphenyl)-2-hydroxypyridine

CAS RN

1111114-66-9
Record name Methyl 3-fluoro-4-(6-oxo-1,6-dihydropyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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